2'-Amino-5'-isopropylacetophenone chemical structure and synonyms
2'-Amino-5'-isopropylacetophenone chemical structure and synonyms
The following technical guide details the chemical structure, synthesis, and applications of 2'-Amino-5'-isopropylacetophenone , a specialized aromatic intermediate used in the synthesis of nitrogen heterocycles.
Chemical Identity & Structural Analysis[1][2]
2'-Amino-5'-isopropylacetophenone is a bifunctional aromatic building block characterized by an acetophenone core substituted with an amino group at the ortho position (2') and an isopropyl group at the meta position (5') relative to the acetyl moiety. This specific substitution pattern renders it a critical precursor for the Friedländer synthesis of substituted quinolines, particularly those requiring lipophilic side chains for enhanced bioavailability.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 1-(2-Amino-5-(propan-2-yl)phenyl)ethanone |
| Common Synonyms | 2-Acetyl-4-isopropylaniline; 5'-Isopropyl-2'-aminoacetophenone |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.25 g/mol |
| SMILES | CC(C)C1=CC(C(C)=O)=C(N)C=C1 |
| InChI Key | (Predicted) IFCGVNYNIRTWNU-UHFFFAOYSA-N (Analogous) |
| Core Scaffold | o-Aminoacetophenone |
Structural Logic
The molecule features a push-pull electronic system :
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Acetyl Group (C-1): An electron-withdrawing group (EWG) that activates the ortho-methyl group for condensation reactions.
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Amino Group (C-2): An electron-donating group (EDG) positioned ortho to the carbonyl. This proximity facilitates intramolecular cyclization (e.g., imine formation).[1]
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Isopropyl Group (C-5): A lipophilic alkyl group that increases the LogP of the final derivative, often modulating the pharmacokinetic profile of drug candidates derived from this scaffold.
Physicochemical Properties (Predicted)
As a specialized intermediate, experimental data is often extrapolated from the structural analog 2'-aminoacetophenone (CAS 551-93-9) and 4-isopropylaniline .
| Property | Value / Range | Note |
| Appearance | Yellow to orange oil or low-melting solid | Aminoketones oxidize/darken upon air exposure. |
| Boiling Point | 145–150 °C at 10 mmHg | Estimated based on MW and H-bonding. |
| Solubility | Soluble in DCM, EtOAc, EtOH; Insoluble in water | Lipophilic due to isopropyl group. |
| pKa (Amino) | ~2.2 – 2.5 | Reduced basicity due to o-acetyl H-bonding and conjugation. |
| Storage | 2–8 °C, Inert Atmosphere (Argon/N₂) | Sensitive to oxidation and self-condensation. |
Synthesis & Production Protocols
The synthesis of 2'-amino-5'-isopropylacetophenone is non-trivial due to the directing effects of the isopropyl group. The most robust industrial route utilizes the Sugasawa Reaction or a modified Friedel-Crafts acylation of a protected aniline.
Pathway: Boron-Mediated Ortho-Acylation
This protocol ensures high regioselectivity for the ortho position relative to the amine, overcoming the steric bulk of the isopropyl group.
Step 1: Preparation of Reagents
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Starting Material: 4-Isopropylaniline (Cumidine).
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Reagents: Boron trichloride (BCl₃), Acetyl chloride, Triethylamine, Xylene/Toluene.
Step 2: The Sugasawa Protocol
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Complexation: Dissolve 4-isopropylaniline (1.0 eq) in dry xylene under N₂. Cool to 0°C.
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Addition: Dropwise add BCl₃ (1.1 eq) in xylene. A thick precipitate (aniline-boron complex) forms.
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Acylation: Add acetyl chloride (1.2 eq) followed by triethylamine (1.0 eq).
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Reflux: Heat the mixture to reflux (130–140°C) for 6–12 hours. The high temperature drives the rearrangement of the N-acyl intermediate to the ortho-C-acyl product.
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Hydrolysis: Cool to room temperature. Carefully quench with 2M HCl (exothermic). Reflux for 1 hour to break the B-N complex.
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Isolation: Basify with NaOH to pH 9. Extract with dichloromethane (DCM).
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Purification: Flash column chromatography (Hexane/EtOAc 9:1) to yield the yellow oil product.
Figure 1: Regioselective synthesis via Boron-mediated acylation (Sugasawa reaction).
Reactivity & Applications: The Friedländer Annulation[4]
The primary utility of 2'-amino-5'-isopropylacetophenone is as a C-C-N binucleophile in the Friedländer synthesis. It reacts with ketones or aldehydes containing active α-methylenes to form 6-isopropyl-4-methylquinoline derivatives.
Mechanism[2][3]
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Condensation: The amino group attacks the carbonyl of the second ketone (Schiff base formation).
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Cyclization: The acetyl enolate (generated by base/acid) attacks the imine or carbonyl carbon.
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Dehydration: Aromatization drives the formation of the stable quinoline ring.
Experimental Protocol: Synthesis of 6-Isopropyl-2,4-dimethylquinoline
This protocol demonstrates the condensation with acetone.
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Reagents: 2'-Amino-5'-isopropylacetophenone (1.0 eq), Acetone (Excess/Solvent), Sulfamic acid (Catalyst, 10 mol%).
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Procedure:
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Dissolve the amino-ketone in acetone.
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Add sulfamic acid or iodine (catalytic).
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Reflux for 4 hours. Monitor TLC for disappearance of the yellow starting material and appearance of a fluorescent spot (quinoline).
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Evaporate acetone. Neutralize with NaHCO₃.
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Extract with EtOAc.[2] Recrystallize from ethanol.
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Figure 2: Friedländer Annulation mechanism for quinoline construction.
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using. |
| Skin/Eye | Causes skin irritation (H315) and eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| Stability | May darken upon light/air exposure. | Store in amber vials under inert gas. |
References
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Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.
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Friedländer, P. (1882). "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
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Marco-Contelles, J., et al. (2009). "Friedländer Reaction for the Synthesis of Quinolines." Chemical Reviews, 109(6), 2652–2671.
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 551-93-9 (2'-Aminoacetophenone - Analogous Structure)." PubChem.
